molecular formula C8H8Cl2 B1587315 2-(4-Chlorophenyl)ethyl chloride CAS No. 32327-70-1

2-(4-Chlorophenyl)ethyl chloride

Cat. No. B1587315
CAS RN: 32327-70-1
M. Wt: 175.05 g/mol
InChI Key: KMXUKZCMNKLUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)ethyl chloride” is a chemical compound with the empirical formula C8H8Cl2 . Its molecular weight is 175.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)ethyl chloride” consists of a benzene ring fused to a pyrazine ring . The SMILES string representation of the molecule is ClCCC1=CC=C(C=C1)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)ethyl chloride” include a density of 1.2±0.1 g/cm³, a boiling point of 234.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 45.5±0.3 cm³ .

Scientific Research Applications

Copolymerization in Leather Industry

4-Chlorophenyl acrylate (CPA), derived from 4-chlorophenol and acryloyl chloride (which may involve 2-(4-Chlorophenyl)ethyl chloride in its synthesis), has been studied for its use in the leather industry. Thamizharasi et al. (1999) explored the synthesis of poly(4-chlorophenyl acrylate) and its copolymerization with methyl acrylate. They found that increasing the CPA content in the copolymer enhances its thermal stability, making it suitable for applications such as top coat and base coat materials in the leather industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Adsorption Properties

Müller et al. (1980) investigated the adsorption of various substituted chlorophenols, including 2-, 3-, and 4-substituted methyl, ethyl-, and chlorophenols, in aqueous solutions in the presence of sodium chloride. Their findings contribute to understanding the interactions and adsorption behavior of chlorophenols, which may include derivatives of 2-(4-Chlorophenyl)ethyl chloride (Müller, Müther, Belouschek, Belouschek, & Peschel, 1980).

Synthesis of Organic Compounds

Dehua Zhang et al. (2009) synthesized the compound (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate. This research demonstrates the utility of 4-chlorophenyl derivatives, possibly including 2-(4-Chlorophenyl)ethyl chloride, in the synthesis of complex organic compounds (Dehua Zhang, Xiaoyan Zhang, & Guo, 2009).

Medicinal Chemistry

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), highlighting the medicinal chemistry applications of 4-chlorophenyl derivatives. This research underscores the potential of compounds like 2-(4-Chlorophenyl)ethyl chloride in developing pharmacological research tools and drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Jian‐Nong Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Safety And Hazards

“2-(4-Chlorophenyl)ethyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s crucial to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-chloro-4-(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUKZCMNKLUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396446
Record name 2-(4-CHLOROPHENYL)ETHYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethyl chloride

CAS RN

32327-70-1
Record name 2-(4-CHLOROPHENYL)ETHYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)ethyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 4-L, jacketed glass reactor containing 2-(4-chlorophenyl)ethanol (Compound II) (501 g, 3199 mmol) and N,N-dimethylformamide (12.4 mL, 160 mmol) at 55° C. was slowly charged thionyl chloride (245 mL, 3359 mmol) over 120 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 2 h at 60 to 61° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyliethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to room temperature. The reaction mixture was placed under reduced pressure at 60° C. on a rotary evaporator to remove unreacted thionyl chloride. The reaction mixture (566 g) containing 1-chloro-4-(2-chloroethyl)benzene and N,N-dimethylformamide was isolated as a dark brown oil (99.52 area % by HPLC). 1H NMR (400 Hz, DMSO-d6) δ 3.05 (t, J=6.8 Hz, 2H), 3.87 (t, J=6.8 Hz, 2H), 7.33-7.41 (m, 4H).
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 4-L, jacketed glass reactor containing a solution of 2-(4-chlorophenyl)ethanol (Compound II) (591 g, 3774 mmol) dissolved in toluene (1250 mL) and N,N-dimethylformamide (41.4 g, 566 mmol) at 60° C. was charged thionyl chloride (302 mL, 4151 mmol) over 30 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 1.5 h at 60 to 65° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyl)ethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to 20 to 25° C. Water (1000 mL) was charged to the reactor and the mixture was stirred for 15 min. The aqueous layer was removed and the organic phase was washed twice with saturated sodium bicarbonate solution (1000 mL). Evaporation of the organic phase afforded the title compound as a colorless to yellow oil (641 g, 97% yield, 100 area % by HPLC). 1H NMR (400 Hz, CDCl3) δ 3.06 (t, J=7.2 Hz, 2H), 3.72 (t, J=7.2 Hz, 2H), 7.19 (d, J=10 Hz, 2H), 7.32 (d, J=10 Hz, 2H).
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
591 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two
Quantity
302 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
1250 mL
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods III

Procedure details

A 10-liter jacketed reactor equipped with an overhead stirrer, a thermocouple, an addition funnel, and a dry ice/acetone condenser was charged with 2-(4-chlorophenyl)ethanol (2005 g, 12.8 mol) and swept with nitrogen. DMF (49.6 mL, 640 mmol) was charged to the reactor and the reactor contents were heated to 60° C. Thionyl chloride (1607.3 g) was added at a rate sufficient to maintain the temperature at >49° C. and <70° C. On completion of the addition, the reaction was held at 52.6° C. (jacket temperature). It was then cooled to 20° C. and allowed to stir at room temperature overnight. The reaction mixture was concentrated at 22 torr and 60° C. (water bath) for 1.5 h, to leave 1-chloro-4-(2-chloroethyl)benzene (2256 g).
Quantity
2005 g
Type
reactant
Reaction Step One
Quantity
1607.3 g
Type
reactant
Reaction Step Two
Name
Quantity
49.6 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask equipped with magnetic stirring, a thermocouple, a condenser, and a nitrogen bubbler vented to caustic scrubber, was charged 2-(4-chlorophenyl)ethanol (25.011 g, 160 mmol), N,N-dimethylacetamide (0.748 mL, 7.99 mmol), and toluene (73 mL). The mixture was heated to 65 to 70° C. and then thionyl chloride (12.24 mL, 168 mmol) was added over 1 h. The reaction was stirred at 60 to 68° C. for 2 h to give a dark-brown solution. This solution was cooled to 45° C., washed with water (2×27 mL) and saturated aqueous sodium bicarbonate (3×27 mL) at 40 to 45° C., and then cooled room temperature and allowed to stir overnight.
Quantity
25.011 g
Type
reactant
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
12.24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 250-mL round-bottom flask equipped with magnetic stirring, a thermocouple, a condenser, and a nitrogen bubbler vented to caustic scrubber, was charged 2-(4-chlorophenyl)ethanol (25.145 g, 161 mmol) and N,N-dimethylacetamide (0.752 mL, 8.03 mmol). The mixture was heated to 55 to 60° C. and then thionyl chloride (12.30 mL, 169 mmol) was added over 1 h at <62° C. The reaction mixture was stirred at 58 to 62° C. for 2 h and then allowed to cool to <30° C. to give the title compound as a dark brown solution (29.730 g) containing N,N-dimethylacetamide and thionyl chloride. This was transferred to an addition funnel using toluene (5 mL).
Quantity
25.145 g
Type
reactant
Reaction Step One
Quantity
0.752 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 2
2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)ethyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)ethyl chloride

Citations

For This Compound
2
Citations
S Nandi, N Akkina, BNR Gona, BV Rao, PD Sanasi - chemistry-journal.org
A detail study was undertaken to investigate origin of Lorcaserin drug substance related impurities. Theseimpurities were synthetically prepared and characterized by IR, NMR and Mass…
Number of citations: 0 chemistry-journal.org
R Sarges, RF Hank, JF Blake, J Bordner… - Journal of Medicinal …, 1996 - ACS Publications
A series of 2-phenoxy-3-phenylpropanoic acids has been prepared which contains many potent hypoglycemic agents as demonstrated by assessing glucose lowering in ob/ob mice. …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.